CH-66

描述

属性

CAS 编号 |

139890-66-7 |

|---|---|

分子式 |

C58H81N11O12 |

分子量 |

1124.3 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H81N11O12/c1-33(2)24-41(63-53(77)45(26-35-12-9-8-10-13-35)66-55(79)48-14-11-23-69(48)56(80)46(29-38-30-60-32-61-38)68-57(81)58(5,6)7)50(74)62-42(25-34(3)4)51(75)64-43(27-36-15-19-39(71)20-16-36)52(76)65-44(28-37-17-21-40(72)22-18-37)54(78)67-47(31-70)49(59)73/h8-10,12-13,15-22,30,32-34,41-48,50,62,70-72,74H,11,14,23-29,31H2,1-7H3,(H2,59,73)(H,60,61)(H,63,77)(H,64,75)(H,65,76)(H,66,79)(H,67,78)(H,68,81)/t41?,42-,43-,44-,45-,46-,47-,48-,50?/m0/s1 |

InChI 键 |

IOODFRUCBCPLAP-WRPOBCEFSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N)NC(C(CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)C(C)(C)C)O |

规范 SMILES |

CC(C)CC(C(NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CH 66; CH-66; CH66; Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2; |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Renin Inhibitor CH-66

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-66 is a potent, decapeptide-based inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Introduction

The renin-angiotensin system is a critical regulator of blood pressure and fluid homeostasis. Dysregulation of this pathway is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAS, the conversion of angiotensinogen to angiotensin I. As such, direct inhibition of renin is a prime therapeutic strategy for the management of hypertension. This compound is a synthetic decapeptide designed as a transition-state analog inhibitor of renin, based on the 4-16 fragment of rat angiotensinogen.

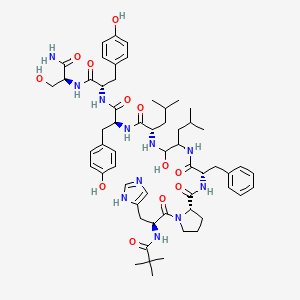

Chemical Structure and Properties

This compound is a complex decapeptide with a pivaloyl (Piv) protecting group at the N-terminus and an amide at the C-terminus. A key feature of its structure is the hydroxyethylene isostere [CH(OH)CH2] replacing the scissile peptide bond, which mimics the transition state of the renin-catalyzed reaction.

Full Chemical Name: Piv-His-Pro-Phe-His-Leu-ψ[CH(OH)CH2]Leu-Tyr-Tyr-Ser-NH2

CAS Number: 139890-66-7[1]

Molecular Formula: C58H81N11O12[1]

Molecular Weight: 1124.35 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C58H81N11O12 | [1] |

| Molecular Weight | 1124.35 g/mol | [1] |

| CAS Number | 139890-66-7 | [1] |

| Appearance | Solid powder | |

| Purity | >98% (typical) | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of renin. By binding to the active site of renin, it prevents the binding of the natural substrate, angiotensinogen, thereby blocking the production of angiotensin I and all subsequent downstream effects of the RAS cascade.

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, decreased sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and increased sympathetic activity, all of which contribute to an increase in blood pressure.

Biological Activity

This compound is a highly potent inhibitor of rat renin, with sub-nanomolar efficacy. Its inhibitory activity against human renin is also significant, though reduced compared to its effect on the rat enzyme.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Source |

| Rat Plasma Renin | 0.21 nM | [2][3] |

| Human Renin | 45 nM | [2][3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) methodology.[2] While the specific, detailed protocol for this compound is not publicly available, a general workflow for the synthesis of a similar decapeptide is outlined below. This process involves the sequential addition of protected amino acids to a solid support resin, followed by cleavage and deprotection of the final peptide.

Experimental Workflow: Solid-Phase Peptide Synthesis of a Decapeptide

Renin Inhibition Assay

The inhibitory activity of this compound against renin can be determined using a fluorometric assay. Commercially available kits, such as those from Cayman Chemical and Abcam, provide a standardized method for this purpose.[4][5] The principle of this assay is the use of a synthetic renin substrate that is quenched until cleaved by the enzyme.

Principle: A FRET-based peptide substrate (e.g., EDANS-Dabcyl) is used. In its intact form, the fluorescence of the donor (EDANS) is quenched by the acceptor (Dabcyl). Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

-

Human recombinant renin

-

Renin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Fluorogenic renin substrate

-

This compound (dissolved in an appropriate solvent like DMSO)

-

96-well black plate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490-510 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of renin assay buffer.

-

Dilute human recombinant renin to the desired concentration in assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and substrate.

-

Control wells (100% activity): Add assay buffer, substrate, and the same volume of solvent used for the inhibitor.

-

Inhibitor wells: Add assay buffer, substrate, and the this compound dilutions.

-

-

Initiate Reaction: Add the diluted renin solution to the control and inhibitor wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.

-

Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: Renin Inhibition Assay

In Vivo Studies

Conclusion

This compound is a potent and specific inhibitor of renin, demonstrating high efficacy, particularly against the rat enzyme. Its chemical structure, incorporating a transition-state isostere, provides a strong basis for its inhibitory mechanism. The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to further investigate the therapeutic potential of this compound and similar renin inhibitors. Future in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its potential as a clinical candidate for the treatment of hypertension and related cardiovascular disorders.

References

- 1. medkoo.com [medkoo.com]

- 2. Potent in vivo inhibitors of rat renin: analogues of human and rat angiotensinogen sequences containing different classes of pseudodipeptides at the scissile site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystallization and preliminary X-ray analysis of complexes of peptide inhibitors with human recombinant and mouse submandibular renins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc-His(Boc)-OH | CAS:20866-46-0 | High Purity | Manufacturer BioCrick [biocrick.com]

Unraveling the Enigma of "CH-66": A Technical Guide to Two Peptides of Interest

Introduction: The designation "CH-66" does not correspond to a single, widely recognized peptide inhibitor in publicly available scientific literature. However, extensive research has identified two significant peptides where the number "66" is a key identifier: the αA-crystallin-derived peptide αA-(66-80) , a critical factor in age-related cataract development, and EM66 , a neuropeptide involved in the regulation of feeding behavior. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and experimental protocols associated with these two peptides, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: The αA-(66-80) Peptide: A Key Player in Cataractogenesis

The αA-(66-80) peptide, with the sequence SDRDKFVIFLDVKHF, is a 15-amino acid fragment derived from the in vivo cleavage of αA-crystallin, a major structural protein in the ocular lens. Its accumulation in the lens is strongly correlated with aging and the formation of cataracts.

Discovery and Significance

The αA-(66-80) peptide was identified through mass spectrometric analysis of low-molecular-weight fragments from aged and cataractous human lenses.[1][2][3] Its concentration increases significantly with age, and it is predominantly found in the water-insoluble fraction of the lens, indicating its association with protein aggregates.[4] This discovery has highlighted a novel mechanism for age-related crystallin aggregation and the development of cataracts, moving beyond the traditional focus on protein oxidation and modification.[2]

Mechanism of Action: An "Anti-Chaperone" Effect

αA-crystallin normally functions as a molecular chaperone, preventing the aggregation of other proteins and maintaining the transparency of the lens. The αA-(66-80) peptide, however, acts as an "anti-chaperone" by directly interacting with α-crystallin.[1][3] This interaction induces a conformational change in α-crystallin, leading to increased surface hydrophobicity and a reduction in its chaperone activity.[3] The peptide-crystallin complex then acts as a nucleus, promoting the aggregation of other crystallins (α, β, and γ), ultimately leading to the formation of large, light-scattering aggregates that cause lens opacity.[1][2] Furthermore, the αA-(66-80) peptide itself can self-assemble into amyloid-like fibrils, contributing to the pathology.[1][2]

Quantitative Data

The accumulation of αA-(66-80) in the human lens is a quantifiable biomarker of aging and cataract development.

| Age Group (Years) | αA-(66-80) Concentration (pmol/mg protein) | Fold Increase vs. 18-year-old |

| 18 | ~0.5 | 1x |

| 44 | ~2.5 | 5x |

| 60 (Cataract) | ~7.5 | 15x |

| >70 | ~10.0 | 20x |

| Table 1: Age-dependent accumulation of αA-(66-80) peptide in the water-insoluble fraction of human lenses. Data synthesized from multiple sources.[4] |

| Experimental Condition | Effect on α-crystallin chaperone activity |

| α-crystallin alone | 100% (baseline) |

| α-crystallin + αA-(66-80) (low concentration) | Significant reduction |

| α-crystallin + αA-(66-80) (high concentration) | Complete inhibition |

| Table 2: Inhibitory effect of αA-(66-80) on α-crystallin chaperone activity. |

Experimental Protocols

The αA-(66-80) peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin to form a peptide bond.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.

-

Protein Aggregation Assay: The ability of αA-(66-80) to induce aggregation of crystallins is monitored by measuring the increase in light scattering at 360 nm or 405 nm over time using a spectrophotometer.

-

Chaperone Activity Assay: The chaperone activity of α-crystallin is assessed by its ability to prevent the aggregation of a model substrate protein (e.g., alcohol dehydrogenase or insulin) under denaturing conditions (e.g., heat or a chemical denaturant). The effect of the αA-(66-80) peptide on this protective function is then quantified.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the peptide and any conformational changes in α-crystallin upon peptide binding. The αA-(66-80) peptide is known to adopt a β-sheet structure.[1]

-

Fluorescence Spectroscopy: Techniques like intrinsic tryptophan fluorescence and extrinsic dye binding (e.g., Bis-ANS) are used to probe changes in the tertiary structure and surface hydrophobicity of α-crystallin upon interaction with the peptide.[3]

-

Transmission Electron Microscopy (TEM): Visualizes the morphology of the peptide aggregates and fibrils.[1]

Part 2: The EM66 Peptide: A Regulator of Feeding Behavior

EM66 is a 66-amino acid neuropeptide derived from the post-translational processing of secretogranin II (SgII), a protein found in the secretory granules of neuroendocrine cells.[5]

Discovery and Distribution

EM66 was identified as a highly conserved region within the SgII protein across various vertebrate species.[6] It is widely distributed in the central nervous system, particularly in hypothalamic neurons, as well as in endocrine tissues like the pituitary and adrenal glands.[5][6] Its presence in key brain regions associated with energy homeostasis suggested a potential role in regulating physiological processes such as feeding.

Mechanism of Action: An Anorexigenic Signal

Intracerebroventricular (i.c.v.) administration of EM66 has been shown to dose-dependently inhibit food intake in fasted mice.[5][7] This anorexigenic (appetite-suppressing) effect is associated with an increase in the hypothalamic expression of pro-opiomelanocortin (POMC) and melanocortin-3 receptor (MC3R) mRNA.[5][7] POMC neurons are a key component of the central melanocortin system, which plays a crucial role in suppressing appetite. The activation of these neurons by EM66 suggests that it exerts its effects by modulating this well-established anorexigenic pathway. In contrast, EM66 does not appear to affect the expression of the orexigenic (appetite-stimulating) neuropeptide Y (NPY) or its receptors.[5][7]

Quantitative Data

The anorexigenic effects of EM66 are dose-dependent.

| EM66 Dose (nmol, i.c.v.) | Reduction in Food Intake (%) |

| 0.1 | ~15% |

| 0.3 | ~35% |

| 1.0 | ~60% |

| Table 3: Dose-dependent inhibition of food intake by EM66 in fasted mice. Data are illustrative based on published findings.[5][7] |

| Gene | Change in mRNA Expression (after EM66 administration) |

| POMC | Significant Increase |

| MC3R | Significant Increase |

| NPY | No significant change |

| Table 4: Effect of EM66 on hypothalamic gene expression. |

Experimental Protocols

-

Synthesis: Due to its length, EM66 is typically produced using recombinant DNA technology rather than chemical synthesis.

-

Animal Studies: For in vivo studies, EM66 is administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection in animal models (e.g., mice).

-

Radioimmunoassay (RIA): A highly sensitive method used to quantify the levels of EM66 in tissue extracts and biological fluids.[6]

-

Immunohistochemistry (IHC): Used to visualize the cellular and subcellular localization of EM66 in brain tissue and other organs, often in conjunction with antibodies against other neuropeptides to study co-localization.[6]

-

Quantitative Real-Time PCR (qRT-PCR): Measures the changes in mRNA expression levels of target genes (e.g., POMC, MC3R, NPY) in response to EM66 administration.

Conclusion

While the term "this compound peptide inhibitor" is not a standard nomenclature, this guide has provided a comprehensive overview of two biologically significant peptides, αA-(66-80) and EM66, where the number "66" is a defining feature. The αA-(66-80) peptide is a key factor in the pathogenesis of age-related cataracts, acting as an inhibitor of the protective chaperone function of α-crystallin. In contrast, EM66 is a neuropeptide that inhibits food intake by activating anorexigenic pathways in the hypothalamus. The detailed experimental protocols and quantitative data presented herein offer a solid foundation for researchers and drug development professionals interested in these peptides and their respective therapeutic areas. Further investigation into these and other similarly designated peptides will undoubtedly continue to advance our understanding of complex biological processes and open new avenues for therapeutic intervention.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. peptide.com [peptide.com]

- 3. αA-Crystallin Peptide 66 SDRDKFVIFLDVKHF 80 Accumulating in Aging Lens Impairs the Function of α-Crystallin and Induces Lens Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. α A66-80 Peptide Interacts with Soluble α-crystallin and Induces its Aggregation and Precipitation: A Contribution to Age-related Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. αA-Crystallin Peptide 66SDRDKFVIFLDVKHF80 Accumulating in Aging Lens Impairs the Function of α-Crystallin and Induces Lens Protein Aggregation | PLOS One [journals.plos.org]

- 7. A potential role for the secretogranin II-derived peptide EM66 in the hypothalamic regulation of feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of the Synthetic Homoisoflavonoid CH-66 (SH66)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the biological activity of CH-66, a synthetic derivative of a homoisoflavonoid. The primary focus of this document is the compound's significant anti-neuroinflammatory properties. This compound has been shown to attenuate inflammatory responses in microglial cells by inhibiting the production of key inflammatory mediators and pro-inflammatory cytokines. The core mechanism of action involves the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome complex. This guide will detail the quantitative data supporting these activities, the experimental protocols used to generate this data, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-neuroinflammatory effects of this compound were quantified by measuring its inhibitory effects on the production of various inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-primed BV2 murine microglial cells. The data is summarized in the tables below.

Table 1: Inhibitory Effect of this compound on Inflammatory Mediators

| Concentration (µM) | IL-1β Secretion (% of LPS control) | PGE2 Secretion (% of LPS control) |

| 1 | ~80% | ~90% |

| 5 | ~60% *** | ~70% * |

| 10 | ~40% *** | ~50% *** |

| 20 | ~30% *** | ~40% *** |

| Data are represented as mean ± SEM (n=3). * p < 0.05, *** p < 0.001 vs. LPS alone. Data is estimated from graphical representations in the source literature[1][2]. |

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokines

| Concentration (µM) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |

| 1 | ~95% | ~90% |

| 5 | ~80% * | ~75% * |

| 10 | ~60% *** | ~55% *** |

| 20 | ~40% *** | ~45% *** |

| Data are represented as mean ± SEM (n=3). * p < 0.05, *** p < 0.001 vs. LPS alone. Data is estimated from graphical representations in the source literature[1][2]. |

Table 3: Effect of this compound on NLRP3 Inflammasome Components

| Treatment | NLRP3 Protein Level (% of LPS control) | Cleaved Caspase-1 Protein Level (% of LPS control) | IL-1β Protein Level (% of LPS control) |

| LPS (100 ng/mL) | 100% | 100% | 100% |

| LPS + this compound (1 µM) | ~90% | ~85% | ~80% |

| LPS + this compound (5 µM) | ~70% ** | ~60% ** | ~55% ** |

| LPS + this compound (10 µM) | ~50% *** | ~40% *** | ~35% *** |

| LPS + this compound (20 µM) | ~30% *** | ~25% *** | ~20% *** |

| Data are represented as mean ± SEM (n=3). ** p < 0.01, *** p < 0.001 vs. LPS alone. Data is estimated from graphical representations in the source literature[3][4][5]. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: BV2 cells were seeded in appropriate culture plates and allowed to adhere. The cells were then pre-treated with varying concentrations of this compound (1, 5, 10, 20 µM) for a specified duration before being stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL[1][2].

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically[6][7][8].

-

Procedure:

-

Seed BV2 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.

-

Treat cells with this compound at various concentrations for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[9].

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured[10][11].

-

Procedure:

-

Collect the culture supernatant from this compound and/or LPS-treated cells.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-6) in the cell culture supernatant[12][13][14][15].

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., NLRP3, Caspase-1, IL-1β) in cell lysates.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. The band intensities are quantified and normalized to a loading control like α-tubulin[3][4][5].

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflow for its evaluation.

Caption: Experimental workflow for evaluating the anti-neuroinflammatory activity of this compound.

Caption: this compound inhibits the LPS-induced NLRP3 inflammasome signaling pathway in microglia.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Correction: Samsuzzaman et al. A Synthetic Derivative SH 66 of Homoisoflavonoid from Liliaceae Exhibits Anti-Neuroinflammatory Activity against LPS-Induced Microglial Cells. Molecules 2024, 29, 3037 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Nitric Oxide Griess Assay [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. raybiotech.com [raybiotech.com]

In Silico Modeling of Novel Renin Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of a novel inhibitor, herein referred to as CH-66, binding to renin. Renin is a critical aspartyl protease that plays a pivotal role in the Renin-Angiotensin-Aldosterone System (RAAS), making it a key target for antihypertensive therapies.[1][2] In silico techniques are instrumental in the rational design and optimization of potent renin inhibitors.[3][4]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a crucial hormonal cascade that regulates blood pressure and fluid balance.[2] Renin-mediated cleavage of angiotensinogen to angiotensin I is the rate-limiting step in this pathway.[5] Understanding this pathway is fundamental for the rational design of renin inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Experimental Workflow for In Silico Modeling

The in silico evaluation of a novel renin inhibitor like this compound typically follows a structured workflow, from initial protein and ligand preparation to detailed binding analysis.

Caption: Experimental workflow for in silico analysis of this compound binding to renin.

Methodologies for Key Experiments

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][6]

-

Protein Preparation: The crystal structure of human renin can be obtained from the Protein Data Bank (e.g., PDB ID: 2V0Z).[7] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. The geometry is optimized, and charges are assigned using computational chemistry software.

-

Grid Generation: A grid box is defined around the active site of renin. The active site residues of renin include Asp32 and Asp215, which are crucial for its catalytic activity.[6][7]

-

Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding poses of this compound within the defined active site.[7]

-

Analysis of Results: The resulting poses are ranked based on a scoring function, which estimates the binding affinity. The interactions between this compound and renin, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-scoring poses.[1][6]

MD simulations are used to study the dynamic behavior of the renin-CH-66 complex over time, providing insights into its stability and conformational changes.[8][9]

-

System Setup: The best-ranked docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

-

Simulation Protocol: The system is first minimized to remove steric clashes, followed by a gradual heating and equilibration phase. A production run of sufficient length (e.g., 100 ns) is then performed.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) to evaluate the compactness of the complex.[8]

The Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) or Poisson-Boltzmann and Surface Area (MM-PBSA) methods are commonly used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[8] This provides a more accurate estimation of binding affinity compared to docking scores alone.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Molecular Docking Results for this compound and Reference Inhibitors

| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity | Key Interacting Residues |

| This compound | -10.5 | 25 nM | Asp32, Asp215, Tyr75, Phe117 |

| Aliskiren | -9.3 | 150 nM | Asp32, Asp215, Gly34, Ser76 |

| Zankiren | -8.7 | 400 nM | Asp32, Asp215, Ser76, Thr77 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average RMSD (Å) | Average RMSF (Å) | Average Rg (Å) |

| Renin-CH-66 | 1.8 ± 0.3 | 1.2 ± 0.5 | 22.5 ± 0.2 |

| Renin-Aliskiren | 2.1 ± 0.4 | 1.4 ± 0.6 | 22.8 ± 0.3 |

Table 3: Binding Free Energy Components from MM-GBSA

| Compound | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_solv (kcal/mol) |

| This compound | -45.8 | -55.2 | -20.1 | 29.5 |

| Aliskiren | -38.2 | -48.7 | -15.9 | 26.4 |

Logical Relationships in Lead Optimization

Following the initial identification of a lead compound like this compound, a logical process of optimization is undertaken to improve its pharmacological properties.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A perspective on small molecules targeting the renin–angiotensin–aldosterone system and their utility in cardiovascular diseases: exploring the structural insights for rational drug discovery and development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development of accurate binding affinity predictions of novel renin inhibitors through molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [repositori.upf.edu]

- 5. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to CH-66: A Potent Peptide-Based Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-66, identified by CAS number 139890-66-7, is a potent, peptide-based competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential and scientific importance of this compound.

Introduction

The renin-angiotensin-aldosterone system is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension and related cardiovascular diseases. Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAAS cascade by cleaving angiotensinogen to form angiotensin I. This has made renin a prime target for the development of antihypertensive drugs. This compound emerged from research efforts in the late 1980s and early 1990s focused on creating potent and specific peptide-based inhibitors of renin.

Chemical and Physical Properties

This compound is a decapeptide analogue with the sequence Piv-His-Pro-Phe-Leu(OH)Leu-Tyr-Tyr-Ser-NH2. Its structure is based on the 4-16 fragment of rat angiotensinogen, with a hydroxyethylene isostere replacing the scissile peptide bond, which confers resistance to proteolytic cleavage while maintaining high affinity for the active site of renin.

| Property | Value | Source |

| CAS Number | 139890-66-7 | [1] |

| Molecular Formula | C58H81N11O12 | [1] |

| Molecular Weight | 1124.35 g/mol | [1] |

| Exact Mass | 1123.6066 | [1] |

| Elemental Analysis | C: 61.96%, H: 7.26%, N: 13.70%, O: 17.08% | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [1] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its pharmacological effect through the direct and competitive inhibition of renin. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade of the RAAS. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a reduction in blood pressure.

Experimental Protocols

X-ray Crystallography of Renin-CH-66 Complex

The three-dimensional structure of the complex between mouse submaxillary renin and this compound has been determined by X-ray crystallography to a resolution of 2.0 Å. This has provided critical insights into the molecular basis of renin's specificity and the mechanism of inhibition by peptide-based inhibitors.

Methodology:

-

Crystallization: Crystals of the mouse renin-CH-66 complex were grown using the hanging drop vapor diffusion method. The reservoir solution typically contained polyethylene glycol (PEG) as the precipitant, buffered to a specific pH.

-

Data Collection: X-ray diffraction data were collected from the crystals at a synchrotron radiation source.

-

Structure Determination: The structure was solved using molecular replacement, with the known structure of a related aspartic protease as the search model.

-

Refinement: The model of the complex was refined against the diffraction data to achieve the final high-resolution structure.

In Vitro Renin Inhibition Assay (Fluorometric)

The inhibitory potency of this compound against renin can be determined using a fluorometric assay. This type of assay is highly sensitive and suitable for high-throughput screening of renin inhibitors.[2][3]

Principle: The assay utilizes a synthetic peptide substrate for renin that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When renin cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the renin activity.

Materials:

-

Recombinant human or mouse renin

-

Fluorogenic renin substrate (e.g., based on EDANS/DABCYL or other FRET pairs)

-

Assay buffer (e.g., Tris or MES buffer at physiological pH)

-

This compound (or other test inhibitors)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the renin enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic renin substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair used.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of renin inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Quantitative Data

| Parameter | Value | Note |

| IC50 | Not explicitly reported | Expected to be in the low nanomolar range based on structural data and comparison with contemporaneous inhibitors. |

| Ki | Not explicitly reported | As a competitive inhibitor, the Ki would be a key measure of its binding affinity. |

Conclusion

This compound is a significant example of the peptide-based renin inhibitors developed as potential antihypertensive agents. Its high specificity and potency, elucidated in part by X-ray crystallography, have contributed to a deeper understanding of the molecular interactions governing renin inhibition. While peptide-based drugs have faced challenges related to bioavailability and in vivo stability, the study of compounds like this compound has paved the way for the development of non-peptidic renin inhibitors, such as the clinically approved drug aliskiren. This technical guide provides a foundational understanding of this compound for researchers interested in the history and ongoing development of RAAS inhibitors.

References

Understanding the SC66 Inhibitor: A Technical Guide

Initial Clarification: The Non-Peptide Nature of the SC66 Inhibitor

Contrary to the initial query regarding a "peptide" inhibitor, extensive research indicates that the inhibitor , correctly identified as SC66, is a small molecule, not a peptide. Its chemical name is (2E,6E)-2,6-Bis(4-pyridinylmethylene)cyclohexanone, with the molecular formula C18H16N2O[1][2][3]. This technical guide will proceed to detail the nature, mechanism, and experimental data related to the small molecule inhibitor SC66.

Introduction to SC66

SC66 is recognized as a novel allosteric inhibitor of the protein kinase B (AKT)[1][3][4]. It has demonstrated significant anti-cancer properties in various studies by interfering with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival[5]. SC66 reduces cell viability, inhibits colony formation, and induces apoptosis in cancer cells[3][5]. Its mechanism involves a dual function: it interferes with the binding of phosphatidylinositol-3,4,5-triphosphate (PIP3) to the pleckstrin homology (PH) domain of AKT and also promotes AKT ubiquitination, leading to its deactivation[1][4].

Quantitative Data: In Vitro Efficacy of SC66

The inhibitory activity of SC66 has been quantified in several cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µg/mL) at 72h | IC50 (µmol/L) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.77 | Not Specified | [3] |

| Huh7 | Hepatocellular Carcinoma | 2.85 | Not Specified | [3] |

| Hep3B | Hepatocellular Carcinoma | 0.47 | Not Specified | [3] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.92 | Not Specified | |

| HA22T/VGH | Hepatocellular Carcinoma | 0.75 | Not Specified | |

| T24 | Bladder Cancer | Not Specified | ~10 | [4] |

| 5637 | Bladder Cancer | Not Specified | ~8 | [4] |

Signaling Pathways Modulated by SC66

SC66 exerts its anti-tumor effects by targeting the AKT signaling axis, which is a central regulator of cell survival and proliferation. The primary pathways affected are the AKT/mTOR and AKT/β-catenin pathways.

The AKT/mTOR Signaling Pathway

SC66's inhibition of AKT prevents the subsequent phosphorylation and activation of downstream effectors, including the mammalian target of rapamycin (mTOR). This disruption leads to a decrease in protein synthesis and cell growth.

Caption: The AKT/mTOR signaling pathway and the inhibitory action of SC66.

The AKT/β-catenin Signaling Pathway

SC66 has also been shown to inhibit the AKT/β-catenin signaling pathway. By inhibiting AKT, SC66 prevents the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β). Active GSK-3β then phosphorylates β-catenin, marking it for degradation and preventing its translocation to the nucleus where it would otherwise activate pro-proliferative genes.

Caption: The AKT/β-catenin pathway, illustrating SC66's mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of SC66.

Cell Viability Assay (CCK-8)

-

Objective: To determine the effect of SC66 on the viability and proliferation of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., T24, 5637) in 96-well plates at a specified density.

-

After cell adherence, treat the cells with a range of concentrations of SC66. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the control group. The IC50 value is determined from the dose-response curve[4].

-

Colony Formation Assay

-

Objective: To assess the long-term effect of SC66 on the proliferative capacity of single cancer cells.

-

Methodology:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with different concentrations of SC66.

-

Incubate the plates for an extended period (e.g., 2 weeks), allowing colonies to form.

-

Fix the colonies with a solution such as 4% paraformaldehyde.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically those with >50 cells) in each well[4].

-

Caspase Activity Assay

-

Objective: To quantify the induction of apoptosis by SC66 through the measurement of caspase activity.

-

Methodology:

-

Seed cells in a 96-well plate and treat with SC66 at various concentrations and for different durations (e.g., 1, 3, 6 hours)[3].

-

Use a commercial caspase activity assay kit, such as Caspase-Glo® 3/7 Assay[3].

-

Add the caspase reagent to the wells, which contains a luminogenic substrate for caspases 3 and 7.

-

Incubate at room temperature to allow for cell lysis and cleavage of the substrate by caspases.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity[3].

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of SC66 in a living organism.

-

Methodology:

-

Utilize immunodeficient mice (e.g., male nude athymic mice)[3].

-

Inoculate cancer cells (e.g., Hep3B) subcutaneously into the flank of the mice[3].

-

Allow tumors to grow to a palpable size (e.g., ~150 mm³)[6].

-

Randomize the mice into treatment and control groups.

-

Administer SC66 (e.g., 15 and 25 mg/kg) via intraperitoneal (i.p.) injection at a specified frequency (e.g., twice a week). The control group receives the vehicle alone[3][6].

-

Measure tumor volume regularly (e.g., every 3 days) using calipers (Volume = (Length × Width²)/2)[4].

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for phospho-AKT levels)[3][4].

-

Conclusion

SC66 is a potent, small molecule allosteric inhibitor of AKT that demonstrates significant anti-cancer activity in both in vitro and in vivo models. Its ability to disrupt key signaling pathways, such as the AKT/mTOR and AKT/β-catenin pathways, makes it a promising candidate for further investigation in cancer therapy. The experimental protocols outlined provide a framework for the continued evaluation of SC66 and similar targeted inhibitors.

References

- 1. SC-66, Allosteric Akt inhibitor (CAS 871361-88-5) | Abcam [abcam.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of the novel small molecule AKT inhibitor SC66 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Specificity and Enzyme Kinetics of Small Molecule Inhibitors

Disclaimer: As of the last update, "CH-66" does not correspond to a publicly documented small molecule. Therefore, this document serves as a comprehensive template, outlining the requisite data, experimental protocols, and visualizations for a technical guide on the target specificity and enzyme kinetics of a hypothetical small molecule inhibitor, herein referred to as "Molecule X."

Introduction

This guide provides a detailed overview of the preclinical characterization of Molecule X, a novel small molecule inhibitor. The primary focus is on its target specificity and enzyme kinetics, which are critical determinants of its therapeutic potential and safety profile. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals.

Target Specificity

The specificity of a small molecule inhibitor for its intended target over other cellular proteins is a cornerstone of its therapeutic index. A highly specific molecule is expected to have a more favorable safety profile due to a lower propensity for off-target effects.

Primary Target Engagement

Initial screening and validation studies have identified the primary biological target of Molecule X. The following table summarizes the binding affinity of Molecule X for its primary target.

Table 1: Binding Affinity of Molecule X for its Primary Target

| Target | Method | K_d (nM) | IC₅₀ (nM) | Hill Slope |

| Target Protein | e.g., SPR | Value | ||

| Target Protein | e.g., ITC | Value | ||

| Target Protein | e.g., FRET Assay | Value | Value |

Off-Target Profiling

To assess the selectivity of Molecule X, a comprehensive off-target profiling study was conducted against a panel of related and unrelated proteins.

Table 2: Selectivity Panel Profiling of Molecule X

| Off-Target | Family | % Inhibition at 1 µM | IC₅₀ (µM) |

| Off-Target 1 | e.g., Kinase | Value | Value |

| Off-Target 2 | e.g., GPCR | Value | Value |

| Off-Target 3 | e.g., Ion Channel | Value | Value |

| ... | ... | ... | ... |

Enzyme Kinetics

Understanding the kinetic parameters of how Molecule X interacts with its target enzyme is crucial for elucidating its mechanism of action and for optimizing its pharmacological properties.

Kinetic Parameters

The key kinetic constants for the interaction of Molecule X with its target enzyme are presented below.

Table 3: Enzyme Kinetic Parameters of Molecule X

| Parameter | Value | Units | Method |

| K_i | Value | nM | e.g., Competitive Inhibition Assay |

| k_on (k₁) | Value | M⁻¹s⁻¹ | e.g., Surface Plasmon Resonance |

| k_off (k₋₁) | Value | s⁻¹ | e.g., Surface Plasmon Resonance |

| Residence Time (1/k_off) | Value | s | Calculated |

Mechanism of Inhibition

To determine the mechanism by which Molecule X inhibits its target enzyme, kinetic studies were performed at varying concentrations of both the substrate and Molecule X. The results are consistent with a specific mode of inhibition.

Table 4: Michaelis-Menten Parameters in the Presence of Molecule X

| [Molecule X] (nM) | Apparent K_m (µM) | Apparent V_max (µmol/min) |

| 0 | Value | Value |

| 10 | Value | Value |

| 50 | Value | Value |

| 100 | Value | Value |

Signaling Pathway Analysis

Molecule X is hypothesized to modulate a key cellular signaling pathway. The following diagram illustrates the proposed mechanism of action within this pathway.

Caption: Hypothetical signaling pathway modulated by Molecule X.

Experimental Protocols

Target Identification: Affinity-Based Pull-Down

This method is employed to identify the protein targets of a small molecule from a complex biological mixture.[1][2]

-

Immobilization of Molecule X: Molecule X, containing a suitable linker, is covalently attached to a solid support, such as agarose beads, creating an affinity matrix.

-

Cell Lysate Preparation: Cells of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove insoluble material.

-

Incubation: The cell lysate is incubated with the Molecule X-conjugated beads to allow for the binding of target proteins.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads. This can be achieved by competing with an excess of free Molecule X, or by using denaturing conditions.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.

Caption: Workflow for affinity-based pull-down target identification.

Enzyme Inhibition Assay (Michaelis-Menten Kinetics)

This assay is used to determine the kinetic parameters of an enzyme and the mechanism of inhibition by a small molecule.[3][4][5]

-

Reagent Preparation: Prepare a stock solution of the target enzyme, the substrate, and Molecule X in a suitable assay buffer.

-

Assay Setup: In a multi-well plate, set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. For inhibition studies, also include varying concentrations of Molecule X.

-

Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.

-

Data Collection: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). The initial velocity (v₀) is determined from the linear phase of the reaction progress curve.

-

Data Analysis:

-

Plot v₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.

-

Use non-linear regression to fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

For inhibition studies, create Lineweaver-Burk plots (1/v₀ vs 1/[S]) to visualize the mechanism of inhibition (e.g., competitive, non-competitive).[4]

-

Determine the inhibition constant (K_i) by fitting the data to the appropriate inhibition model.

-

Conclusion

This guide provides a comprehensive framework for the characterization of a small molecule inhibitor, using Molecule X as a hypothetical example. The presented data tables, diagrams, and experimental protocols offer a robust template for the in-depth analysis of target specificity and enzyme kinetics, which are essential for the successful development of novel therapeutics.

References

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. biochem.du.ac.in [biochem.du.ac.in]

Methodological & Application

Application Notes and Protocols for the Synthesis and Application of UiO-66 and its Derivatives

A Note on CH-66: Initial searches for a compound specifically named "this compound" did not yield a corresponding, publicly documented chemical structure or synthesis protocol. It is highly probable that "this compound" is a typographical error or an incomplete reference to the well-researched and structurally similar UiO-66 , a metal-organic framework (MOF) from the University of Oslo. This document will, therefore, focus on the synthesis and application of UiO-66 and its functionalized derivatives, which are prominent materials in research and development.

Introduction

UiO-66 is a zirconium-based metal-organic framework renowned for its exceptional thermal, chemical, and mechanical stability.[1][2] It is composed of [Zr₆O₄(OH)₄] inorganic secondary building units connected by 1,4-benzenedicarboxylate (BDC) organic linkers. This structure results in a porous material with a high surface area, making it a prime candidate for applications in gas storage and separation, catalysis, and drug delivery.[2][3][4] Functionalization of the organic linker, for instance with amino (-NH₂) or carboxyl (-COOH) groups, allows for the tuning of the material's properties to enhance its performance in specific applications.

Physicochemical Properties of UiO-66 and Derivatives

The properties of UiO-66 and its derivatives can be tailored through synthetic conditions and functionalization. Key quantitative data are summarized in the tables below.

Table 1: Textural Properties of UiO-66 and Functionalized Derivatives

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Particle Size (nm) |

| UiO-66 | 1050 - 1827[5][6] | 0.40 - 0.90[7][8] | 150 - 300[9][10] |

| UiO-66-NH₂ | ~1700[11] | ~0.14[12] | ~150[9] |

| UiO-66-(COOH)₂ | ~741 (aqueous synthesis) | Not specified | Not specified |

Note: The wide range in reported values for UiO-66 can be attributed to "defect engineering," where missing linkers in the framework can increase the surface area and pore volume.[5][7][8]

Table 2: Thermal Stability of UiO-66 and UiO-66-NH₂

| Material | Decomposition Temperature (°C) | Environment |

| UiO-66 | ~500[5][13] | Inert/Reductive |

| UiO-66 | ~450[5] | Oxidative |

| UiO-66-NH₂ | ~350[11] | Air |

| UiO-66-NH₂ | ~415 (main weight loss)[14] | Not specified |

Note: Thermogravimetric analysis (TGA) typically shows an initial weight loss due to the removal of adsorbed water and solvent, followed by dehydroxylation of the zirconium clusters before the final decomposition of the organic linker.[13][15]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of UiO-66 and its amino- and carboxyl-functionalized derivatives, as well as a general procedure for evaluating CO₂ adsorption.

3.1. Synthesis of UiO-66 via Solvothermal Method

This protocol is a conventional method for producing crystalline UiO-66.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

1,4-Benzenedicarboxylic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Dissolve ZrCl₄ and H₂BDC in DMF in separate containers. For example, 3.900 g of ZrOCl₂·8H₂O (a common precursor) and 2.001 g of H₂BDC can be dissolved in 50 mL of DMF each.[1]

-

Slowly add the metal salt solution to the organic linker solution while stirring.

-

Continue stirring the mixture for 24 hours at room temperature.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat in an oven at 120-140°C for 24-72 hours.[1][16]

-

After cooling to room temperature, a white precipitate will have formed.

-

Centrifuge the mixture to separate the solid product.

-

Wash the solid product several times with DMF and then with methanol to remove unreacted precursors and solvent.

-

Dry the resulting white powder at 60-70°C.

3.2. Synthesis of UiO-66-NH₂ via Solvothermal Method

This protocol details the synthesis of the amino-functionalized UiO-66.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-Aminoterephthalic acid (H₂BDC-NH₂)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Dissolve 1.47 g of ZrCl₄ and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.[9][17]

-

Transfer the mixture to a 200 mL Teflon-lined stainless-steel autoclave.

-

Allow the autoclave to cool to room temperature.

-

Wash the resulting yellow crystalline product three times with DMF and then three times with ethanol.[9][17]

3.3. Synthesis of UiO-66-(COOH)₂ via Reflux

This protocol describes a water-based synthesis of the carboxyl-functionalized UiO-66.[18]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

1,2,4,5-Benzenetetracarboxylic acid (H₄btec)

-

Distilled water

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, disperse 2.54 g (10 mmol) of 1,2,4,5-benzenetetracarboxylic acid and 2.43 g (10.4 mmol) of ZrCl₄ in 60 mL of distilled water.[18]

-

Stir the dispersion at room temperature.

-

Heat the mixture under reflux (approximately 100°C) for 24 hours.[18][19]

-

After cooling, collect the powder product.

-

Dry the sample under a dynamic vacuum at 70°C to yield the final product.[18]

3.4. Protocol for CO₂ Adsorption Measurement

This protocol outlines a general procedure for evaluating the CO₂ adsorption capacity of the synthesized MOFs.

Materials:

-

Synthesized and activated UiO-66 material

-

Gas sorption analyzer (e.g., Micromeritics ASAP 3020)

-

High-purity CO₂ and N₂ gas

-

Ice water bath (for 273 K) and circulating water bath (for other temperatures)

Procedure:

-

Activation: Place a sample of the synthesized MOF in the analysis tube of the gas sorption analyzer. Degas the sample under high vacuum at 150°C for at least 10 hours to remove any guest molecules from the pores.[20]

-

Isotherm Measurement:

-

Maintain the sample temperature at the desired level (e.g., 273 K, 298 K) using a suitable bath.[20]

-

Introduce CO₂ gas into the analysis tube in controlled increments.

-

Measure the amount of gas adsorbed at each pressure point until the desired pressure range is covered (e.g., up to 1 bar).

-

-

Data Analysis:

-

Plot the amount of CO₂ adsorbed (in mmol/g or cm³/g) as a function of pressure to obtain the adsorption isotherm.

-

The adsorption capacity is typically reported at a specific pressure, such as 1 bar.

-

-

Regeneration: To test for reusability, the sample can be regenerated by heating under vacuum (e.g., at 120°C for 12 hours) and the adsorption isotherm can be re-measured.[17]

Diagrams

4.1. Experimental Workflow for UiO-66 Synthesis

Caption: Workflow for the solvothermal synthesis of UiO-66.

4.2. Experimental Workflow for CO₂ Adsorption Testing

Caption: Workflow for CO₂ adsorption testing on UiO-66 materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]

- 8. osti.gov [osti.gov]

- 9. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Flammability and Thermal Kinetic Analysis of UiO-66-Based PMMA Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iptek.its.ac.id [iptek.its.ac.id]

- 17. mdpi.com [mdpi.com]

- 18. The Carboxyl Functionalized UiO-66-(COOH)2 for Selective Adsorption of Sr2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

Application Notes and Protocols for In Vitro Renin Activity Assay Using CH-66

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I.[4] Consequently, renin is a prime therapeutic target for the management of hypertension and other cardiovascular diseases. This document provides detailed application notes and protocols for conducting an in vitro renin activity assay using the known renin inhibitor, CH-66. The assay is based on the principle of Förster Resonance Energy Transfer (FRET), which offers a sensitive and continuous method for measuring enzyme activity.[5][6][7]

In this assay, a synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to renin activity.[5][6]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The following diagram illustrates the central role of renin in the RAS pathway. This compound is a competitive inhibitor that directly blocks the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I and the subsequent downstream effects.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Workflow: FRET-Based Renin Activity Assay

The following diagram outlines the general workflow for determining the inhibitory activity of this compound on renin using a FRET-based assay.

Caption: General workflow for the in vitro FRET-based renin activity assay.

Data Presentation

The inhibitory potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). While the specific IC50 for this compound can vary depending on the exact assay conditions and substrate used, the following table provides a representative example of data that would be generated. For accurate comparison, it is recommended to include a known renin inhibitor, such as Aliskiren, as a positive control.

| Compound | Renin Concentration (nM) | Substrate Concentration (µM) | Incubation Time (min) | IC50 (nM) |

| This compound | 1 | 10 | 60 | [Data not available in cited sources] |

| Aliskiren (Control) | 1 | 10 | 60 | 2.5 |

Experimental Protocols

Materials and Reagents

-

Recombinant Human Renin

-

FRET-based Renin Substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

This compound (or other test inhibitors)

-

Aliskiren (positive control inhibitor)

-

DMSO (for dissolving inhibitors)

-

96-well black microplate, flat-bottom

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for DABCYL/EDANS)

Protocol 1: Preparation of Reagents

-

Assay Buffer: Prepare the assay buffer and store at 4°C.

-

Renin Enzyme: Reconstitute lyophilized renin in assay buffer to a stock concentration of 100 nM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 2 nM) in cold assay buffer.

-

FRET Substrate: Reconstitute the FRET substrate in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 20 µM) in assay buffer.

-

Inhibitor (this compound and Aliskiren): Prepare a 10 mM stock solution of this compound and Aliskiren in DMSO. Create a series of dilutions in DMSO to generate a range of concentrations for the dose-response curve (e.g., from 1 µM to 100 mM).

Protocol 2: Renin Inhibition Assay

-

Plate Layout: Design the plate layout to include wells for blank (no enzyme), positive control (enzyme, no inhibitor), vehicle control (enzyme, DMSO), and a range of inhibitor concentrations.

-

Inhibitor Addition: Add 2 µL of the serially diluted this compound, Aliskiren, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

-

Enzyme Addition: Add 48 µL of the diluted renin enzyme solution (e.g., 2 nM) to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted FRET substrate solution (e.g., 20 µM) to all wells. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

Protocol 3: Data Analysis

-

Blank Subtraction: Subtract the fluorescence signal from the blank wells from all other readings.

-

Initial Velocity Calculation: For each well, plot the fluorescence intensity against time. Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

Percentage Inhibition Calculation: Calculate the percentage of renin inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of vehicle control)] x 100

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of renin activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of compounds or plate | - Subtract blank values.- Use a different plate type.- Check for compound interference. |

| Low signal-to-noise ratio | - Insufficient enzyme or substrate concentration- Inactive enzyme | - Optimize enzyme and substrate concentrations.- Use a fresh aliquot of enzyme. |

| Non-linear reaction curves | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or shorter reaction time.- Ensure proper storage and handling of the enzyme. |

| Inconsistent results | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature during the assay. |

Conclusion

This document provides a comprehensive guide for performing an in vitro renin activity assay to evaluate the inhibitory potential of compounds like this compound. The FRET-based methodology offers a robust and sensitive platform for screening and characterizing renin inhibitors, which is essential for the development of new antihypertensive therapeutics. Adherence to the detailed protocols and careful data analysis will ensure the generation of reliable and reproducible results.

References

- 1. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]

- 2. ClinPGx [clinpgx.org]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. assaygenie.com [assaygenie.com]

- 7. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of CH-66, a Novel PI3K/AKT/mTOR Pathway Inhibitor, in Animal Models

Disclaimer: As there is no publicly available information on a compound designated "CH-66," these application notes and protocols have been generated based on the assumption that this compound is a hypothetical small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway for cancer therapy. The provided experimental designs are representative of in vivo studies for such a compound class and should be adapted based on the specific properties of the actual molecule.

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2] this compound is a novel, potent, and selective small molecule inhibitor designed to target the PI3K/AKT/mTOR pathway, offering a promising new therapeutic strategy for cancers with aberrant activation of this signaling cascade.

These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound in animal models, covering essential studies for its development as a potential anti-cancer agent. The protocols herein describe methods for assessing the toxicity, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the proposed mechanism of action for this compound. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3.[3] PIP3 recruits and activates AKT, which in turn activates mTORC1, leading to the phosphorylation of downstream effectors like S6K and 4E-BP1, promoting protein synthesis and cell growth.[3][4] this compound is hypothesized to inhibit one or more key kinases in this pathway, thereby blocking these pro-survival signals.

References

Preparation of Stock Solutions for Cell Culture: A Detailed Guide for Researchers

Introduction:

The precise and accurate preparation of stock solutions is a cornerstone of reproducible cell culture experiments. This document provides detailed application notes and protocols for preparing stock solutions of two commonly used small molecules in cell culture research: SC66 , an allosteric AKT inhibitor, and Cycloheximide , a protein synthesis inhibitor. Due to the potential for ambiguity in compound nomenclature, with "CH-66" being a possible typographical error for "SC66" or a misremembered abbreviation for Cycloheximide (whose CAS number is 66-81-9), this guide addresses both possibilities to ensure comprehensive support for researchers.

Section 1: SC66 - Allosteric AKT Inhibitor

SC66 is a cell-permeable pyridine compound that functions as an allosteric inhibitor of AKT (also known as Protein Kinase B). It uniquely targets the pleckstrin homology (PH) domain of AKT, preventing its localization to the cell membrane and subsequent activation.[1][2] Furthermore, SC66 induces a conformational change in AKT, rendering it susceptible to ubiquitination and proteasomal degradation.[1][2] This dual mechanism of action leads to a robust and sustained suppression of the AKT signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism often dysregulated in cancer.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for SC66.

| Property | Value | Source |

| Molecular Weight | 276.33 g/mol | [5] |

| Molecular Formula | C₁₈H₁₆N₂O | [6] |

| CAS Number | 871361-88-5 | [5][6] |

| Appearance | Pale yellow solid | |

| Purity | ≥98% (HPLC) |

| Solvent | Solubility | Source |

| DMSO | 25 mg/mL | [7] |

| 50 mM | [6] | |

| 55 mg/mL (199.03 mM) | [5] | |

| Ethanol | 50 mM | [6] |

| Cell Line | Cancer Type | IC₅₀ | Incubation Time | Source |

| HepG2 | Hepatocellular Carcinoma | 0.77 µg/mL | 72 h | [5][7] |

| Huh7 | Hepatocellular Carcinoma | 2.85 µg/mL | 72 h | [5][7] |

| Hep3B | Hepatocellular Carcinoma | 0.47 µg/mL | 72 h | [5][7] |

| T24 | Bladder Cancer | ~10 µmol/L | Not Specified | [8] |

| 5637 | Bladder Cancer | ~8 µmol/L | Not Specified | [8] |